molecular formula C9H7ClN2 B1412392 1-Chloroisoquinolin-8-amine CAS No. 1374652-59-1

1-Chloroisoquinolin-8-amine

Cat. No.: B1412392
CAS No.: 1374652-59-1
M. Wt: 178.62 g/mol
InChI Key: BNACUNUWDKVVMX-UHFFFAOYSA-N
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Description

1-Chloroisoquinolin-8-amine is a chemical compound with the molecular formula C9H7ClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 1-Chloroisoquinolin-8-amine can be achieved through several methods. One common approach involves the reaction of isoquinoline with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.

In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. These processes typically include the use of catalysts and controlled reaction conditions to optimize the efficiency of the synthesis .

Properties

IUPAC Name

1-chloroisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNACUNUWDKVVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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